molecular formula C16H27NO2 B13827368 Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- CAS No. 28745-05-3

Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)-

Cat. No.: B13827368
CAS No.: 28745-05-3
M. Wt: 265.39 g/mol
InChI Key: HVHBGMFRVUGOGY-UHFFFAOYSA-N
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Description

Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxamic acid functional group attached to a butyro chain, which is further substituted with a cyclohexyl and cyclohexenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- typically involves the reaction of butyrohydroxamic acid with cyclohexyl and cyclohexenyl derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The hydroxamic acid group is known to chelate metal ions, which can inhibit metalloproteinases and other enzymes. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

28745-05-3

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

2-(4-cyclohexylcyclohexen-1-yl)-N-hydroxybutanamide

InChI

InChI=1S/C16H27NO2/c1-2-15(16(18)17-19)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h10,12-13,15,19H,2-9,11H2,1H3,(H,17,18)

InChI Key

HVHBGMFRVUGOGY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CCC(CC1)C2CCCCC2)C(=O)NO

Origin of Product

United States

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